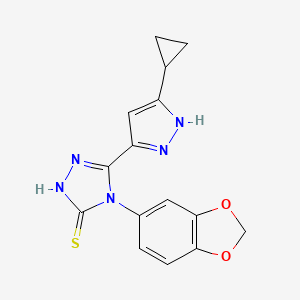![molecular formula C14H10F2N4O2S B11487388 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11487388.png)
1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring substituted with fluorophenyl and sulfonylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Sulfonylation: The sulfonylmethyl group is introduced through a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity and stability.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The fluorophenyl and sulfonylmethyl groups can interact with enzymes and receptors, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-methyl-1H-tetrazole: Lacks the sulfonylmethyl group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(4-Fluorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole is unique due to the presence of both fluorophenyl and sulfonylmethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H10F2N4O2S |
|---|---|
Molecular Weight |
336.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-[(4-fluorophenyl)sulfonylmethyl]tetrazole |
InChI |
InChI=1S/C14H10F2N4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
CBLPKIKBHZLSBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1H-pyrrole-2,5-dione](/img/structure/B11487319.png)
![5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11487329.png)
![2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11487349.png)
![3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11487362.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B11487373.png)
![N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11487379.png)
![ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11487381.png)
![8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11487393.png)
![3-cyclopentyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11487398.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11487412.png)
![1-{3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11487414.png)
![4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol](/img/structure/B11487419.png)
